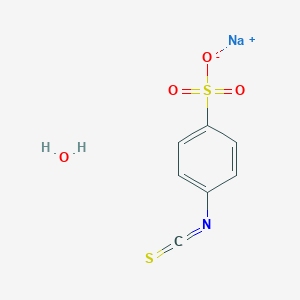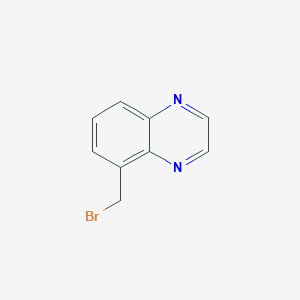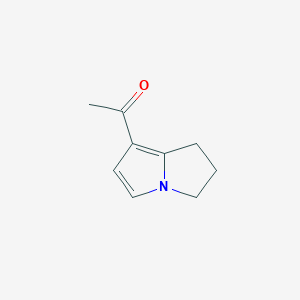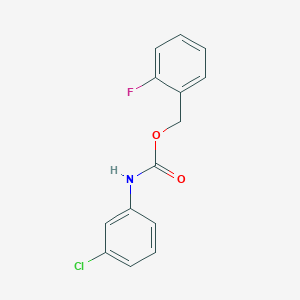
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate, also known as FCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FCPC is a carbamate derivative and its synthesis method involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate.
Mechanism Of Action
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to a reduction in anxiety and improved sleep quality. The exact mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is not fully understood, but it is thought to involve the binding of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate to a specific site on the receptor that enhances the activity of GABA.
Biochemical And Physiological Effects
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in anxiety. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to improve sleep quality in animal models, suggesting that it may have potential applications as a sleep aid. In addition, (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages And Limitations For Lab Experiments
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to be highly selective for the GABAA receptor, which reduces the potential for off-target effects. However, one limitation of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. One area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a sleep aid, as it has been shown to improve sleep quality in animal models. Another area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a treatment for anxiety and other psychiatric disorders, as it has been found to reduce anxiety in animal models. Further research is also needed to fully understand the mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate and its potential applications in other areas of neuroscience research.
Synthesis Methods
The synthesis of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate, which is then treated with an acid to yield (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate a useful tool for studying the role of GABAA receptors in various physiological processes such as anxiety, sleep, and memory.
properties
CAS RN |
198879-49-1 |
|---|---|
Product Name |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
Molecular Formula |
C14H11ClFNO2 |
Molecular Weight |
279.69 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-5-3-6-12(8-11)17-14(18)19-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H,17,18) |
InChI Key |
FHXZNEZSMGCZGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
synonyms |
Carbamic acid, (3-chlorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



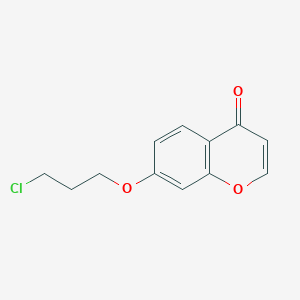
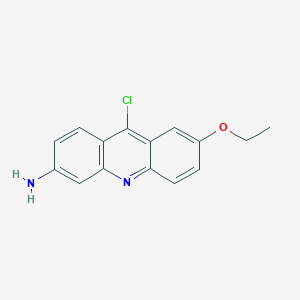
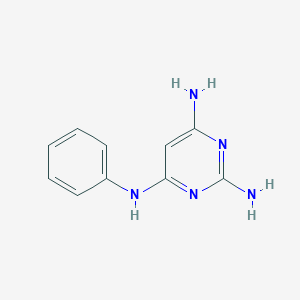
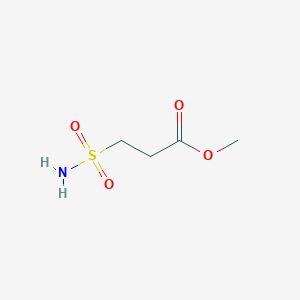
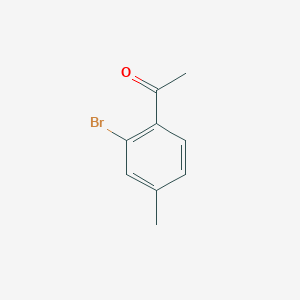
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)
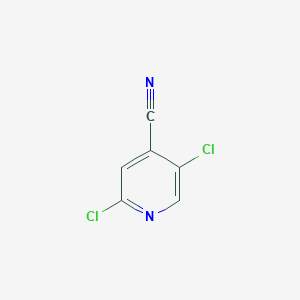
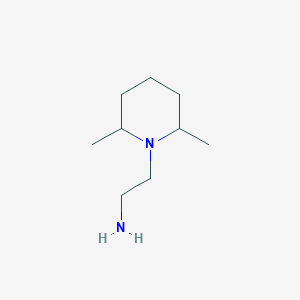
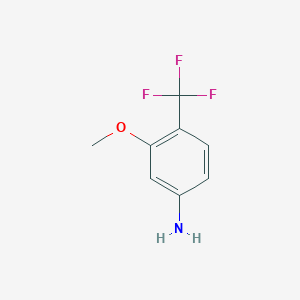
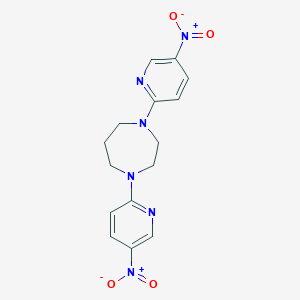
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
